molecular formula C34H32N6O12 B1583708 Pigment Yellow 155 CAS No. 68516-73-4

Pigment Yellow 155

Cat. No.: B1583708
CAS No.: 68516-73-4
M. Wt: 716.6 g/mol
InChI Key: BZKXDIAAIOXKAH-UHFFFAOYSA-N
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Description

Pigment Yellow 155, also known as Benzimidazolone Yellow 155, is a synthetic organic pigment belonging to the bisacetoacetarylide chemical class. It is widely used in various applications due to its excellent color strength, heat stability, and resistance properties. This pigment is particularly valued for its clean, greenish-yellow shade, making it suitable for demanding plastics and coatings applications .

Scientific Research Applications

Pigment Yellow 155 has a wide range of scientific research applications, including:

Mechanism of Action

Pigment Yellow 155 exhibits its color properties due to its specific molecular structure. It is a clean green shade yellow with excellent performance properties in a variety of demanding plastics and coatings applications .

Safety and Hazards

When handling Pigment Yellow 155, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pigment Yellow 155 involves the coupling of diazotized aromatic amines with bisacetoacetarylide compounds. The process typically includes the following steps:

    Diazotization: An aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a bisacetoacetarylide compound in an alkaline medium to form the pigment.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time. The final product is filtered, washed, and dried to obtain the pigment in powder form .

Chemical Reactions Analysis

Types of Reactions: Pigment Yellow 155 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the pigment’s molecular structure, affecting its stability and color.

    Substitution: Substitution reactions involving functional groups on the aromatic rings can modify the pigment’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinonoid structures, while reduction can lead to amine derivatives .

Comparison with Similar Compounds

Pigment Yellow 155 can be compared with other similar compounds, such as:

    Pigment Yellow 154: Another benzimidazolone yellow pigment with slightly different shade and properties.

    Pigment Yellow 175: Known for its excellent lightfastness and weather resistance.

    Pigment Yellow 83: A diarylide yellow pigment with good color strength but lower heat stability compared to this compound.

Uniqueness: this compound stands out due to its combination of high color strength, excellent heat stability, and resistance to solvents, acids, and alkalis. These properties make it highly suitable for demanding applications in plastics and coatings .

Properties

IUPAC Name

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKXDIAAIOXKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276077, DTXSID20867657
Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68516-73-4, 247909-27-9, 77465-46-4
Record name Pigment Yellow 155
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68516-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 155
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name PIGMENT YELLOW 155
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAP5SY1MAB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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